molecular formula C5H7NO3S B2561691 (4-Oxo-thiazolidin-3-yl)-acetic acid CAS No. 106562-27-0

(4-Oxo-thiazolidin-3-yl)-acetic acid

Cat. No.: B2561691
CAS No.: 106562-27-0
M. Wt: 161.18
InChI Key: HZPPUQAAZNDUAL-UHFFFAOYSA-N
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Description

(4-Oxo-thiazolidin-3-yl)-acetic acid is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring fused with an oxo group and an acetic acid moiety

Mechanism of Action

Target of Action

Thiazolidinone derivatives, which include (4-oxo-thiazolidin-3-yl)-acetic acid, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific substituents present in its structure.

Mode of Action

It is known that thiazolidinone derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the thiazolidinone derivative.

Biochemical Pathways

Thiazolidinone derivatives have been reported to exhibit antioxidant activity , suggesting that they may affect pathways related to oxidative stress and free radical scavenging. The downstream effects of these interactions would depend on the specific context and the other compounds present.

Pharmacokinetics

The lipophilicity of thiazolidinone derivatives is known to aid in their penetration through the blood-brain barrier , which could impact their bioavailability and distribution.

Result of Action

Given the reported antioxidant activity of thiazolidinone derivatives , it is possible that this compound could help to neutralize free radicals and reduce oxidative stress at the molecular and cellular levels.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-thiazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidine derivatives .

Biological Activity

(4-Oxo-thiazolidin-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the thiazolidine family of compounds, which are characterized by a five-membered ring containing sulfur and nitrogen. These compounds have been studied for their various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway, which is significant in diabetic complications. Studies indicate that certain derivatives exhibit submicromolar IC50 values against ALR2, making them more potent than the clinically used inhibitor epalrestat .
  • Antimicrobial Activity : Research has demonstrated that thiazolidine derivatives possess antimicrobial properties against various bacterial strains. The compound's effectiveness is often evaluated through minimum inhibitory concentration (MIC) assays .
  • Cytotoxicity Against Cancer Cells : The compound has shown potential cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), indicating its possible application in oncology .

Antimicrobial Activity

A summary of the antimicrobial activity of this compound and its derivatives is presented in the table below:

CompoundTarget OrganismMIC (µg/mL)Activity Level
1Staphylococcus aureus50Moderate
2Escherichia coli100Moderate
3Candida albicans25Good
4Klebsiella pneumoniae200Moderate

The above table illustrates the effectiveness of various derivatives against different pathogens, highlighting their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound derivatives against several cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HepG215High
MCF-720Moderate
HT-2925Moderate

These findings suggest that certain derivatives are selectively toxic to cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Aldose Reductase Inhibition : A study compared the inhibitory effects of various thiazolidine derivatives on ALR2. The most effective compound demonstrated over five times the potency of epalrestat, with detailed molecular docking studies revealing key interactions within the enzyme's binding site .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of synthesized thiazolidine derivatives found that several compounds exhibited MIC values significantly lower than traditional antibiotics, indicating potential for development as new antimicrobial agents .
  • Cytotoxicity Evaluation : A series of experiments conducted on different human cancer cell lines showed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPPUQAAZNDUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106562-27-0
Record name 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid
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